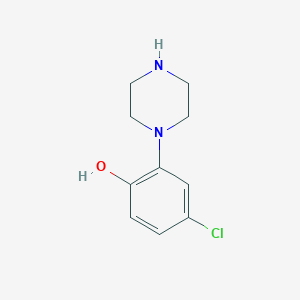
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans is a chiral compound with a cyclopropane ring substituted with a naphthalene group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the naphthalene group: This step involves the substitution of a suitable precursor with a naphthalene derivative.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a chiral ligand in asymmetric catalysis.
Biology: It may be used in studies of enzyme-substrate interactions, receptor binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and may require further research to elucidate.
Comparación Con Compuestos Similares
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-amine hydrochloride, trans can be compared with other similar compounds, such as:
rac-(1R,2S)-2-(phenyl)cyclopropan-1-amine hydrochloride: This compound has a phenyl group instead of a naphthalene group, which may affect its chemical reactivity and biological activity.
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-ol:
rac-(1R,2S)-2-(naphthalen-1-yl)cyclopropan-1-carboxylic acid:
The uniqueness of this compound lies in its specific combination of structural features, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
1446486-67-4 |
|---|---|
Fórmula molecular |
C13H14ClN |
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
(1R,2S)-2-naphthalen-1-ylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12-13H,8,14H2;1H/t12-,13+;/m0./s1 |
Clave InChI |
KMWMHGPIBUFOLA-JHEYCYPBSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC=CC3=CC=CC=C32.Cl |
SMILES canónico |
C1C(C1N)C2=CC=CC3=CC=CC=C32.Cl |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



